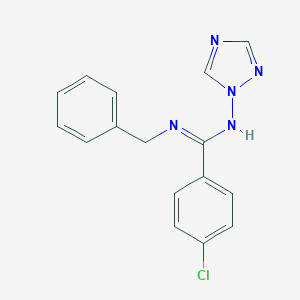![molecular formula C12H12N2OS B259185 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B259185.png)
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone, also known as M344, is a small molecule compound that has been widely studied for its potential as a therapeutic agent in cancer treatment. It belongs to a class of compounds called histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer properties by altering the expression of genes involved in cell growth and survival.
Mécanisme D'action
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone cause the acetylation of histone proteins, which leads to changes in chromatin structure and the activation of genes that are involved in cell death and growth inhibition.
Biochemical and Physiological Effects
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease the levels of anti-apoptotic proteins and increase the levels of pro-apoptotic proteins in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is that it is a relatively small molecule that can be easily synthesized and modified. It has also been shown to have low toxicity in preclinical studies. However, one limitation is that the mechanism of action of HDAC inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is not fully understood, which makes it difficult to predict their effects in different types of cancer.
Orientations Futures
There are several potential future directions for research on 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone and other HDAC inhibitors. One area of interest is the development of combination therapies that use HDAC inhibitors in combination with other cancer treatments, such as radiation therapy or chemotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to HDAC inhibitor therapy. Additionally, there is ongoing research on the development of more selective HDAC inhibitors that target specific HDAC enzymes, which may have fewer side effects than non-selective inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone.
Méthodes De Synthèse
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 3-methylbenzyl chloride with thiourea to form the intermediate 2-[(3-methylbenzyl)thio]pyrimidin-4(3H)-one, which is then oxidized to form 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone.
Applications De Recherche Scientifique
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been extensively studied in preclinical models of various types of cancer, including breast, lung, prostate, and colon cancer. In these studies, 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been shown to inhibit tumor growth and induce cell death in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propriétés
Nom du produit |
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone |
|---|---|
Formule moléculaire |
C12H12N2OS |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2OS/c1-9-3-2-4-10(7-9)8-16-12-13-6-5-11(15)14-12/h2-7H,8H2,1H3,(H,13,14,15) |
Clé InChI |
KMWUBAOLSNGBHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC=CC(=O)N2 |
SMILES canonique |
CC1=CC(=CC=C1)CSC2=NC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)


![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
